molecular formula C10H18N4O2S B5300603 N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Numéro de catalogue B5300603
Poids moléculaire: 258.34 g/mol
Clé InChI: NWXBYLBDBLKBSB-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide, also known as ACY-1215, is a small molecule inhibitor that selectively targets the catalytic domain of histone deacetylase 6 (HDAC6). HDAC6 is a member of the HDAC family of enzymes that play a key role in regulating gene expression and cellular processes such as cell division, differentiation, and apoptosis. ACY-1215 has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Mécanisme D'action

The mechanism of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves the inhibition of HDAC6, which leads to the accumulation of acetylated proteins and altered gene expression. HDAC6 is involved in the deacetylation of various proteins such as α-tubulin, HSP90, and cortactin, which play important roles in cellular processes such as cell motility, protein degradation, and stress response. By inhibiting HDAC6, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide alters the acetylation status of these proteins, leading to changes in cellular processes and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In cancer cells, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis by altering the expression of various genes involved in these processes. It also inhibits the formation of aggresomes and autophagosomes, leading to the accumulation of misfolded proteins and ultimately cell death. In animal models of neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and oxidative stress by modulating the expression of various cytokines and chemokines. It also improves cognitive function and memory by enhancing synaptic plasticity and neurogenesis. In animal models of inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in lab experiments include its high selectivity for HDAC6, its ability to induce cell death in cancer cells, and its potential therapeutic applications in various diseases. However, there are also limitations to its use, such as its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Orientations Futures

There are several future directions for the research and development of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of combination therapies that target multiple pathways involved in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide and its effects on other cellular processes beyond HDAC6 inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide in humans and to determine its potential as a therapeutic agent in various diseases.

Méthodes De Synthèse

The synthesis of N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that includes the preparation of key intermediates such as 3-aminocyclopentanone and 1-ethyl-1H-pyrazole-4-sulfonamide. The final product is obtained through a coupling reaction between the two intermediates using a palladium catalyst. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.

Applications De Recherche Scientifique

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth and survival of various cancer cell lines, including multiple myeloma, lymphoma, and solid tumors. It has also been shown to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy.
In neurodegenerative disorders, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to improve cognitive function and memory in these models.
In inflammatory conditions, N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce inflammation and tissue damage in these models.

Propriétés

IUPAC Name

N-[(1R,3R)-3-aminocyclopentyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-2-14-7-10(6-12-14)17(15,16)13-9-4-3-8(11)5-9/h6-9,13H,2-5,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXBYLBDBLKBSB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)S(=O)(=O)N[C@@H]2CC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.